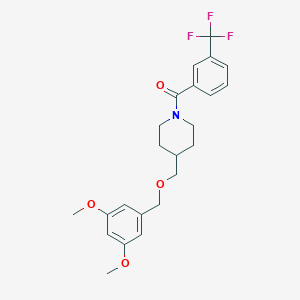

![molecular formula C11H22Cl2N2O B3016368 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride CAS No. 2247102-45-8](/img/structure/B3016368.png)

Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

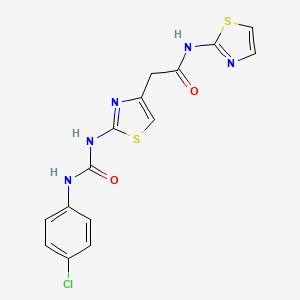

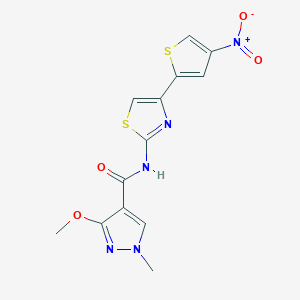

The compound "Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride" is a derivative of spirocyclic amines, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The spirocyclic structure generally consists of a bicyclic system with a quaternary carbon atom that is shared between the two rings. This structural motif is known for its rigidity and the ability to mimic the tetrahedral intermediate of acetylcholine, making it a valuable scaffold in the design of muscarinic receptor agents and nicotinic receptor agonists .

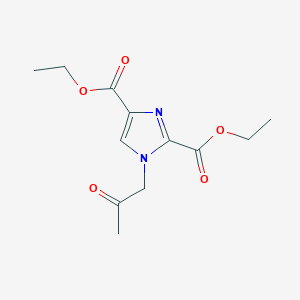

Synthesis Analysis

The synthesis of spirocyclic amines, such as those related to the compound , involves strategies that allow for the construction of the bicyclic framework with the desired substituents. In one study, analogues of the muscarinic agent with a tetrahydrofuran ring were prepared to explore the effects of different oxygen atoms on biological activity. The synthesis involved the preparation of dimethyl and desmethyl analogues and a conformational study to understand the steric and electronic factors influencing biological activity . Another approach for synthesizing a chiral spirocyclic compound, which is a potent and selective alpha7 nicotinic receptor agonist, utilized the attack of a dianion on quinuclidin-3-one, followed by selective precipitation to achieve the desired stereochemistry .

Molecular Structure Analysis

The molecular structure of spirocyclic amines is characterized by the presence of a quaternary carbon atom that is common to both rings of the spiro system. This quaternary center plays a crucial role in the conformational stability of the molecule. The rigidity of the spirocyclic framework is important for its interaction with biological targets, such as muscarinic and nicotinic receptors. The conformational study mentioned in the synthesis of tetrahydrofuran analogues aimed to understand how changes in the structure affect biological activity, indicating the importance of the three-dimensional shape of these molecules .

Chemical Reactions Analysis

Spirocyclic amines can undergo various chemical reactions depending on their functional groups. The studies provided do not detail specific reactions for the compound "this compound"; however, they do discuss the synthesis and functionalization of related spirocyclic compounds. For instance, the synthesis of analogues with different oxygen atoms and the preparation of dimethyl and desmethyl analogues suggest that these compounds can be modified to alter their biological activity . The chiral synthesis of a selective alpha7 nicotinic receptor agonist also demonstrates the potential for these compounds to participate in stereoselective reactions .

Physical and Chemical Properties Analysis

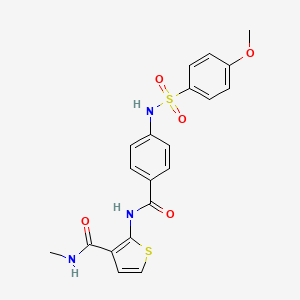

The physical and chemical properties of spirocyclic amines are influenced by their rigid bicyclic structure and the nature of their substituents. The studies provided do not offer specific data on the physical and chemical properties of "this compound". However, the biological activity assays, such as the ability to displace (-)-[3H]-3-quinuclidinyl benzilate from muscarinic receptors, suggest that these compounds have a high affinity for certain receptor subtypes, which is likely a result of their molecular shape and electronic distribution . The synthesis of a potent and selective alpha7 nicotinic receptor agonist also implies that the physical properties, such as solubility and stability, can be tailored to enhance receptor binding .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Intramolecular Reactions: The compound has been studied in the context of intramolecular Michael-type additions, leading to the synthesis of 2-azabicyclo[3.2.1]oct-3-enes. This work established the feasibility of obtaining such compounds with a spiro center (Gregory, Bullock, & Chen, 1985).

- Spirocyclic Compound Synthesis: Research has been conducted on the synthesis of functionally diverse spirocyclic compounds, such as 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, illustrating the compound's versatility in chemical synthesis (Filatov et al., 2017).

Medical Imaging and Radiolabeling

- Radiolabeled Ligands for Imaging: A significant application is in the development of radiolabeled alpha7 nicotinic acetylcholine receptor ligands for PET and SPECT imaging. This involves synthesizing various quinuclidine derivatives for potential selective imaging of alpha(7)-nAChR (Pomper et al., 2005).

Biomedical Research

- Muscarinic Activity Research: Analogues of the compound have been synthesized and evaluated for their muscarinic activity, contributing to the development of drugs against diseases like Alzheimer's (Nordvall et al., 1992).

- Cancer Research: Some derivatives of spirocyclic compounds involving the base structure of this compound have been evaluated for their anticancer activity, particularly against leukemia cell lines (Liu et al., 2013).

Analytical Chemistry

- Amine Determination in Alkaline Medium: The compound has been used in the development of a derivatization method for determining amines in alkaline medium. This has applications in analytical chemistry, particularly in phase equilibrium studies (Duriche et al., 1999).

Mécanisme D'action

Target of Action

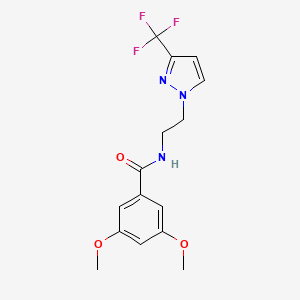

The primary target of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride is the alpha 7 nicotinic receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.

Mode of Action

Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride acts as a potent full agonist at the alpha 7 nicotinic receptor . It binds to the receptor and triggers a response, leading to the opening of ion channels and the flow of ions across the cell membrane .

Biochemical Pathways

The activation of the alpha 7 nicotinic receptor leads to the influx of calcium ions, which can then trigger various downstream effects, including the activation of intracellular signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of Spiro[1-azabicyclo[22Similar compounds are known to have significant potential in the field of drug discovery . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound would need to be studied further to understand its bioavailability and pharmacokinetic profile.

Result of Action

The activation of the alpha 7 nicotinic receptor by Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxane]-4’-amine;dihydrochloride can lead to various cellular effects, depending on the specific cell type and the intracellular pathways that are activated .

Propriétés

IUPAC Name |

spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.2ClH/c12-10-3-6-14-11(7-10)8-13-4-1-9(11)2-5-13;;/h9-10H,1-8,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCDIVBTSVYYHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2)CC(CCO3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3016297.png)